

Toxicological Profile of 2-Piperidone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Piperidone

Cat. No.: B129406

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge of **2-Piperidone** (CAS No. 675-20-7). The information is compiled from a variety of scientific sources and is intended to be a valuable resource for professionals involved in the research, development, and safety assessment of this compound.

Chemical and Physical Properties

2-Piperidone, also known as δ -valerolactam, is a cyclic amide with a six-membered ring. It presents as a white to off-white crystalline solid at room temperature.^[1]

Property	Value
Molecular Formula	C5H9NO
Molecular Weight	99.13 g/mol
Melting Point	38-40 °C
Boiling Point	256-262 °C
Water Solubility	291 g/L (25 °C)

Toxicological Data

Acute Toxicity

2-Piperidone exhibits low to moderate acute toxicity.^[1] The following table summarizes the available quantitative data on its acute toxicity.

Route of Administration	Species	LD50 (Lethal Dose, 50%)	Reference
Oral	Rat	~2000 mg/kg	^[2]
Oral	Rat	6400 mg/kg	^[3]
Oral (LDLo)	Rat	11,000 mg/kg	^{[4][5]}
Intraperitoneal	Mouse	>1000 mg/kg	^{[4][5]}
Intravenous	Mouse	600 mg/kg	^{[4][5]}
Intravenous	Rat	>3000 mg/kg	^[3]

Symptoms of Acute Exposure: In animal studies, acute oral exposure in rats has been observed to cause convulsions and cyanosis.^{[4][6]} Inhalation or contact with the dust can lead to irritation of the respiratory tract, eyes, and skin.^[1]

Irritation and Sensitization

- Skin Irritation: Studies in rabbits have indicated that **2-Piperidone** is not a skin irritant.^[3] However, some sources suggest it may cause irritation upon prolonged exposure.^[1]
- Eye Irritation: **2-Piperidone** is considered an eye irritant based on studies in rabbits.^[3]
- Skin Sensitization: There is no definitive data available on the skin sensitization potential of **2-Piperidone**.

Repeated-Dose Toxicity

Limited information is available on the chronic toxicity of **2-Piperidone**. Animal studies suggest the potential for hepatotoxic effects at high doses.^[1] However, specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) values from repeated-dose toxicity studies are not readily available in the public domain.

Conversely, one study has reported a hepatoprotective effect of **2-Piperidone** at low doses (0.25-0.5 mg/kg) in a rat model of carbon tetrachloride-induced hepatotoxicity.[7] The proposed mechanism for this protective effect is the inhibition of cytochrome P450 2E1 (CYP2E1), which is involved in the metabolic activation of CCl₄. [8]

Mutagenicity

There is no definitive evidence to suggest that **2-Piperidone** is mutagenic.[1] However, specific results from standard mutagenicity assays such as the Ames test or in vitro/in vivo chromosomal aberration studies on **2-Piperidone** are not publicly available.

Carcinogenicity

2-Piperidone is not currently classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] There are no long-term carcinogenicity bioassays on **2-Piperidone** reported in the available literature.

Reproductive and Developmental Toxicity

There is no definitive evidence to link **2-Piperidone** to reproductive or developmental toxicity. [1] No specific studies on the reproductive or developmental effects of **2-Piperidone** following OECD guidelines 414, 416, or 422 have been found in the public domain.

However, a study on a structurally related compound, N,N-dimethyl-**2-piperidone** (DMPD), in rats showed maternal and developmental toxicity at exposure levels of 260 and 340 mg/m³. Effects included decreased fetal weight, increased embryofetal lethality, and an increase in fetal malformations and variations. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity in this study was 52 mg/m³.

Mechanism of Toxicity and Metabolism

The primary mechanism of metabolism for **2-Piperidone** involves the cytochrome P450 enzyme CYP2E1.[9] Studies have shown that **2-Piperidone** is a substrate for CYP2E1 and is metabolized to 6-hydroxy-**2-piperidone**. [9] In individuals or animal models with low or absent CYP2E1 activity, the levels of **2-Piperidone** are significantly higher, suggesting that CYP2E1 is

the main enzyme responsible for its clearance.[9] This has led to the proposal of using **2-Piperidone** as a biomarker for CYP2E1 activity.[7][9]

The potential for hepatotoxicity at high doses could be related to the saturation of this metabolic pathway or the formation of reactive metabolites, although this has not been definitively established. The observed hepatoprotective effect at low doses in the context of CCl₄ exposure is likely due to competitive inhibition of CYP2E1, preventing the metabolic activation of CCl₄ to its toxic free radical metabolites.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicological studies relevant to **2-Piperidone**.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

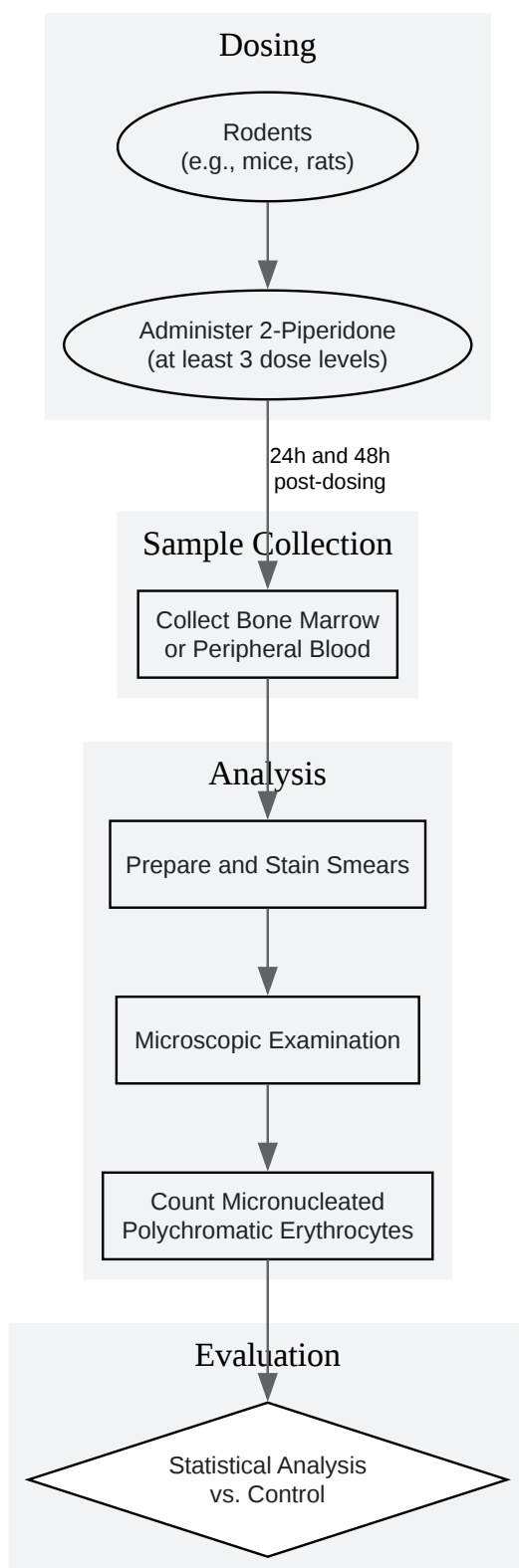


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Ames Test Experimental Workflow

In Vivo Micronucleus Assay

This assay is used to detect the genotoxic potential of a substance in vivo by measuring the formation of micronuclei in erythrocytes of bone marrow or peripheral blood of rodents.



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In Vivo Micronucleus Assay Workflow

Carcinogenicity Study (OECD 451)

This long-term study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a test substance.

- Test System: Typically rats or mice of both sexes.
- Dose Levels: At least three dose levels plus a concurrent control group.
- Duration: Generally 24 months for rats and 18-24 months for mice.
- Endpoints: Survival, clinical observations, body weight, food consumption, gross necropsy, and histopathological examination of all organs and tissues.

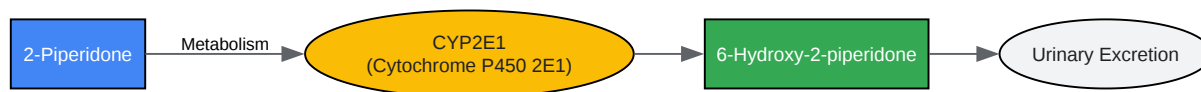
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study provides information on the effects of repeated exposure on general toxicity and on male and female reproductive performance.

- Test System: Typically rats.
- Dosing: Daily administration to males for a minimum of four weeks and to females throughout the study.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, hematology, clinical chemistry, gross necropsy, and histopathology. Reproductive parameters include estrous cycles, mating behavior, fertility, and gestation length.
 - Offspring: Viability, body weight, and developmental landmarks.

Signaling Pathway

The primary elucidated pathway involving **2-Piperidone** is its metabolism by CYP2E1.



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CYP2E1-Mediated Metabolism of **2-Piperidone**

Conclusion

The available toxicological data for **2-Piperidone** suggests low to moderate acute toxicity and eye irritation potential. There is limited information on its chronic, reproductive, and carcinogenic effects, with no definitive studies publicly available to confirm these endpoints. The primary metabolic pathway for **2-Piperidone** involves the CYP2E1 enzyme, which has implications for its potential as a biomarker for this enzyme's activity and for potential drug-drug interactions. Further comprehensive studies following established international guidelines are necessary to fully characterize the toxicological profile of **2-Piperidone**.

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